Isomazole

Vue d'ensemble

Description

L'ISOMAZOLE est un agent cardiovasculaire connu pour ses activités inotropes et vasodilatatrices. Il agit principalement comme un inhibiteur de la phosphodiestérase, ce qui augmente la force des contractions cardiaques et dilate les vaisseaux sanguins . Ce composé est utilisé dans le traitement de l'insuffisance cardiaque et d'autres affections cardiovasculaires en raison de sa capacité à améliorer le débit cardiaque et à réduire la résistance vasculaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'ISOMAZOLE peut être synthétisé par cyclisation des o-diaminopyridines avec l'acide 2-méthoxy-4-(méthylsulfanyl)benzoïque dans l'acide polyphosphorique ou l'oxychlorure de phosphore. Les dérivés méthylsulfanyles résultants sont ensuite oxydés à l'aide d'acide m-chloroperbenzoïque ou d'acide peracétique .

Méthodes de production industrielle : La production industrielle de l'this compound implique l'utilisation de matières premières facilement disponibles telles que l'acide 4-méthyl-3-nitrobenzènesulfonique et le 2-méthyl-5-nitrophénol. Ces matériaux subissent une série de réactions pour produire de l'acide 2-méthoxy-4-(méthylsulfanyl)benzoïque, qui est ensuite utilisé dans la synthèse de l'this compound .

Analyse Des Réactions Chimiques

Types de réactions : L'ISOMAZOLE subit diverses réactions chimiques, notamment :

Réactifs et conditions communs :

Agents oxydants : Acide m-chloroperbenzoïque, acide peracétique.

Agents de cyclisation : Acide polyphosphorique, oxychlorure de phosphore.

Principaux produits :

Produits d'oxydation : Sulfoxydes et sulfones.

Produits de substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Biologie : Enquêté pour son rôle dans la modulation de la sensibilité au calcium dans les fibres musculaires cardiaques.

Industrie : Utilisé dans le développement de nouveaux agents cardiotoniques et de produits pharmaceutiques connexes.

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant la phosphodiestérase, une enzyme qui décompose l'adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, l'this compound augmente les niveaux d'AMPc, ce qui entraîne une sensibilité accrue au calcium dans les fibres musculaires cardiaques et une meilleure contractilité . Ce mécanisme entraîne également une vasodilatation, réduisant la résistance vasculaire et améliorant le flux sanguin .

Composés similaires :

Sulmazole : Un autre inhibiteur de la phosphodiestérase avec des propriétés cardiotoniques similaires.

Milrinone : Un agent inotrope bien connu utilisé dans le traitement de l'insuffisance cardiaque.

Amrinone : Un autre agent cardiotonique avec des mécanismes d'action similaires.

Unicité de l'this compound : L'this compound est unique en raison de sa structure moléculaire spécifique, qui permet une combinaison équilibrée d'activités inotropes et vasodilatatrices. Cette double action la rend particulièrement efficace dans le traitement de l'insuffisance cardiaque en améliorant à la fois le débit cardiaque et en réduisant la résistance vasculaire .

Applications De Recherche Scientifique

Pharmacological Applications

Isomazole and its derivatives exhibit a range of biological activities that make them valuable in pharmacology. The following sections detail specific therapeutic areas where this compound has shown promise.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound derivatives:

- COX-1 Inhibition : A study demonstrated that certain this compound analogs act as selective inhibitors of cyclooxygenase-1 (COX-1), which is implicated in cancer progression. For instance, a compound synthesized from 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole exhibited significant potency against ovarian cancer cells, outperforming its lead compound by 20-fold in vitro .

- Cytotoxicity Against Tumor Cell Lines : Various this compound derivatives have been evaluated for their cytotoxic effects against multiple cancer cell lines. For example, N-phenyl-5-carboxamidyl isoxazoles demonstrated effective cytotoxicity against mouse colon tumor cells . Additionally, novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles showed potent anticancer activity comparable to cisplatin in human cancer cell lines .

Anti-inflammatory Properties

This compound derivatives have also been explored for their anti-inflammatory effects:

- sPLA2 Inhibition : A series of indole-containing isoxazoles were identified as potent secretory phospholipase A2 (sPLA2) inhibitors, which are crucial in the treatment of inflammatory diseases . These compounds not only inhibited sPLA2 activity but also exhibited antiproliferative effects against breast and prostate cancer cell lines.

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various chemical strategies that enhance their biological activity:

General Synthetic Routes

The synthesis often begins with the formation of the isoxazole ring through cyclization reactions involving α,β-unsaturated carbonyl compounds and hydroxylamine derivatives. Subsequent modifications can introduce various substituents that tailor the biological properties of the resulting compounds.

Case Studies in Synthesis

Several studies have documented successful synthetic approaches to creating novel this compound derivatives:

- Maslinic Acid Derivatives : Researchers synthesized 3,5-disubstituted isoxazoles from natural maslinic acid and evaluated their anti-inflammatory and anticancer activities . The incorporation of different substituents significantly impacted the efficacy of these compounds.

- Triazole-Isomazole Hybrids : Another study focused on triazole-isomazole derivatives which displayed promising cytotoxic activity against breast cancer cell lines . The synthesis involved coupling reactions that effectively combined the pharmacophores.

Comparative Data Table

The following table summarizes key findings related to the anticancer activity of various this compound derivatives:

| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | OVCAR-3 | 0.05 | COX-1 inhibition |

| N-phenyl-5-carboxamidyl isoxazoles | CT-26 | 0.10 | Cytotoxic agent |

| Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles | MCF-7 | 0.15 | Anticancer activity comparable to cisplatin |

| Indole-containing isoxazoles | MCF-7 & DU145 | 0.20 | sPLA2 inhibition |

Mécanisme D'action

ISOMAZOLE exerts its effects by inhibiting phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP, leading to enhanced calcium sensitivity in cardiac muscle fibers and improved contractility . This mechanism also results in vasodilation, reducing vascular resistance and improving blood flow .

Comparaison Avec Des Composés Similaires

Sulmazole: Another phosphodiesterase inhibitor with similar cardiotonic properties.

Milrinone: A well-known inotropic agent used in the treatment of heart failure.

Amrinone: Another cardiotonic agent with similar mechanisms of action.

Uniqueness of ISOMAZOLE: this compound is unique due to its specific molecular structure, which allows for a balanced combination of inotropic and vasodilator activities. This dual action makes it particularly effective in treating heart failure by both improving cardiac output and reducing vascular resistance .

Activité Biologique

Isomazole, a compound belonging to the isoxazole family, has garnered attention due to its diverse biological activities and therapeutic potential. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This unique configuration contributes to its biological activity, particularly in the fields of oncology and inflammation.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties:

- VEGFR Inhibition : this compound derivatives have been shown to inhibit vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2). One derivative exhibited an IC50 value of 0.65 µM against VEGFR-1, indicating moderate inhibitory activity .

- Apoptosis Induction : Compounds derived from this compound have been found to induce apoptosis in various cancer cell lines. For instance, a series of isoxazole derivatives synthesized from tyrosol showed IC50 values ranging from 42.8 µM to 67.6 µM against U87 glioblastoma cells, with some derivatives outperforming standard treatments like temozolomide .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | U87 | 61.4 | Apoptosis induction |

| 4b | U87 | 42.8 | Apoptosis induction |

| 4c | U87 | 67.6 | Apoptosis induction |

| Hy | A375 | 3.6 | Cell cycle arrest (G2/M phase) |

| Hy | A549 | 0.76 | Cell cycle arrest (S phase) |

Anti-inflammatory Activity

This compound derivatives have also shown promise as anti-inflammatory agents:

- COX Inhibition : Certain isoxazole compounds were identified as selective inhibitors of cyclooxygenase-2 (COX-2), with one compound demonstrating an IC50 value of 0.95 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, with various derivatives exhibiting activity against different bacterial strains. The structural modifications of isoxazoles can enhance their efficacy against specific pathogens.

Study on Cardiotoxicity

A notable study evaluated the cardiotoxic effects of this compound in canine models. The results indicated that repeated administration led to significant cardiotoxicity, highlighting the need for caution in therapeutic applications .

Research on Cyclic Nucleotide Phosphodiesterase Inhibition

Research has shown that this compound analogs can inhibit cyclic nucleotide phosphodiesterase, suggesting potential applications in cardiovascular therapies .

Propriétés

Numéro CAS |

86315-52-8 |

|---|---|

Formule moléculaire |

C14H13N3O2S |

Poids moléculaire |

287.34 g/mol |

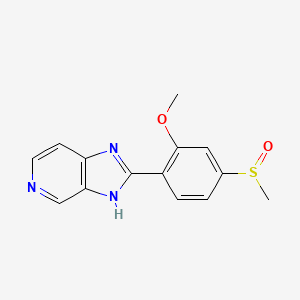

Nom IUPAC |

2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine |

InChI |

InChI=1S/C14H13N3O2S/c1-19-13-7-9(20(2)18)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14/h3-8H,1-2H3,(H,16,17) |

Clé InChI |

JQUKCPUPFALELS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |

SMILES canonique |

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |

Apparence |

Solid powder |

Key on ui other cas no. |

86315-52-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

87359-33-9 (hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine AR-L 115 BS AR-L115 BW A746C BWA746C isomazole LY 175326 LY-175326 LY175326 MG 28734 MG-28734 sulmazol sulmazole Vardax |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.